molecular formula C17H11ClF4O4 B2605423 2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione CAS No. 938023-06-4

2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione

Cat. No.: B2605423
CAS No.: 938023-06-4
M. Wt: 390.71
InChI Key: PSAZSMRKCXZNRT-UHFFFAOYSA-N
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Description

2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione is an organic compound with the molecular formula C17H11ClF4O4 and a molecular weight of 390.71 g/mol . This compound is characterized by the presence of two difluoromethoxyphenyl groups attached to a propane-1,3-dione backbone, with a chlorine atom at the 2-position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(difluoromethoxy)benzaldehyde and 2-chloropropane-1,3-dione.

    Condensation Reaction: The 4-(difluoromethoxy)benzaldehyde undergoes a condensation reaction with 2-chloropropane-1,3-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the industrial synthesis include ethanol, methanol, and acetonitrile. The reaction temperature is typically maintained between 50°C to 100°C, and the reaction time can vary from a few hours to several days, depending on the scale and specific conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like triethylamine at elevated temperatures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-bis[4-(methoxy)phenyl]propane-1,3-dione: Similar structure but with methoxy groups instead of difluoromethoxy groups.

    2-Chloro-1,3-bis[4-(trifluoromethoxy)phenyl]propane-1,3-dione: Contains trifluoromethoxy groups instead of difluoromethoxy groups.

Uniqueness

2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF4O4/c18-13(14(23)9-1-5-11(6-2-9)25-16(19)20)15(24)10-3-7-12(8-4-10)26-17(21)22/h1-8,13,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAZSMRKCXZNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)OC(F)F)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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